Ether, dodecyl phenyl Ether, dodecyl phenyl
Brand Name: Vulcanchem
CAS No.: 35021-68-2
VCID: VC2494671
InChI: InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
SMILES: CCCCCCCCCCCCOC1=CC=CC=C1
Molecular Formula: C18H30O
Molecular Weight: 262.4 g/mol

Ether, dodecyl phenyl

CAS No.: 35021-68-2

Cat. No.: VC2494671

Molecular Formula: C18H30O

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Ether, dodecyl phenyl - 35021-68-2

Specification

CAS No. 35021-68-2
Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
IUPAC Name dodecoxybenzene
Standard InChI InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
Standard InChI Key CRBREIOFEDVXGE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOC1=CC=CC=C1
Canonical SMILES CCCCCCCCCCCCOC1=CC=CC=C1

Introduction

Chemical Structure and Identification

Molecular Composition and Representation

Dodecyl phenyl ether possesses a molecular formula of C18H30O, consisting of a phenyl ring linked to a twelve-carbon alkyl chain through an oxygen atom . The structural representation can be described using various chemical notations:

  • SMILES: CCCCCCCCCCCCOC1=CC=CC=C1

  • InChI: InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3

  • InChIKey: CRBREIOFEDVXGE-UHFFFAOYSA-N

The molecular structure consists of a benzene ring with an attached oxygen atom that connects to a linear dodecyl chain. This configuration grants the molecule both hydrophobic properties from the alkyl chain and aromatic characteristics from the phenyl group.

Identification Parameters

The compound is identified through several key parameters:

  • CAS Number: 100905-17-7 (for 2-dodecyl phenyl ether)

  • Molecular Weight: 262.43 g/mol

  • Exact Mass: 262.23000 g/mol

  • LogP: 5.98470 (indicating high lipophilicity)

  • PSA (Polar Surface Area): 9.23000 Ų

These identification parameters are essential for regulatory compliance, chemical database indexing, and safety documentation in research and industrial settings.

Physical and Chemical Properties

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that aid in its identification and purity assessment. Mass spectrometry data indicates several important adducts that can be observed during analysis:

Adductm/zPredicted CCS (Ų)
[M+H]+263.23696168.3
[M+Na]+285.21890180.0
[M+NH4]+280.26350176.5
[M+K]+301.19284170.2
[M-H]-261.22240170.9
[M+Na-2H]-283.20435174.3
[M]+262.22913170.7
[M]-262.23023170.7

These collision cross-section values provide valuable information for analytical techniques such as ion mobility spectrometry and mass spectrometry .

Chemical Reactivity

The ether linkage in dodecyl phenyl ether is relatively stable under neutral conditions but can undergo cleavage under strongly acidic environments. The phenyl ring can participate in typical aromatic substitution reactions, although the electron-donating effect of the alkoxy group directs substituents preferentially to ortho and para positions relative to the ether linkage.

Structural Variations and Derivatives

Dodecyl [2-(trifluoromethyl)phenyl] ether

This fluorinated derivative incorporates a trifluoromethyl group on the phenyl ring, resulting in an altered molecular formula of C19H29F3O and an increased molecular weight of 330.4 g/mol. The presence of the trifluoromethyl group enhances the compound's hydrophobic properties while influencing its reactivity and biological interactions.

Polyethoxylated Derivatives

Polyethoxylated derivatives such as PEG-5 dodecyl phenyl ether (CAS: 9014-92-0) incorporate multiple ethylene oxide units, producing the general formula (C2H4O)nC18H30O . These derivatives demonstrate enhanced water solubility while maintaining hydrophobic characteristics, making them valuable as surfactants and emulsifiers.

Branched Variants

Research indicates that branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) exhibit superior surface-active properties compared to their linear counterparts . These branched derivatives can efficiently reduce the surface tension of water below 31.55 mN m⁻¹ at the critical micelle concentration (cmc), with the cmc value in water approximately 1.3 × 10⁻² g L⁻¹ at 25 °C . Their enhanced wetting ability makes them particularly valuable in textile and pesticide industries.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of dodecyl phenyl ether typically involves Williamson ether synthesis, where phenol reacts with a dodecyl halide (usually bromide or chloride) in the presence of a base. The general reaction proceeds as follows:

  • Deprotonation of phenol using a strong base (e.g., potassium hydroxide or sodium hydroxide)

  • Nucleophilic substitution reaction between the resulting phenoxide anion and dodecyl halide

  • Purification through distillation or crystallization

Alternative Synthesis Approaches

Recent advancements have explored alternative synthesis methods, including:

  • Alkylation reactions using dodecanol and phenol with acid catalysts

  • Copper-catalyzed coupling reactions between phenols and alkyl halides

  • Phase-transfer catalysis methods for improved yields and reaction conditions

Industrial Applications and Significance

Surface Chemistry Applications

Dodecyl phenyl ether and its derivatives serve as effective surfactants due to their amphiphilic structure. The hydrophobic dodecyl chain combined with the more hydrophilic phenyl ether portion creates molecules capable of reducing surface tension at interfaces . This property makes them valuable in:

  • Industrial cleaning formulations

  • Textile processing as wetting agents

  • Agricultural formulations for improved pesticide delivery

  • Personal care products as emulsifiers

Specialized Industrial Uses

The branched variants of dodecyl phenyl ether demonstrate particularly noteworthy applications:

  • Textile industry: These compounds show excellent wetting properties, enhancing the penetration of dyes and other treatments into fabrics .

  • Pesticide formulations: The enhanced penetrating abilities improve the delivery of active ingredients to target surfaces .

  • Polymerization processes: Used as stabilizers and processing aids in specific polymer manufacturing scenarios.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent the primary analytical methods for identifying and quantifying dodecyl phenyl ether in various matrices. The compound's relatively high molecular weight and low volatility make HPLC with UV detection or mass spectrometry the preferred method in many applications.

Spectroscopic Identification

Several spectroscopic techniques aid in the structural characterization of dodecyl phenyl ether:

  • Infrared spectroscopy: Characteristic absorption bands for the ether linkage (C-O-C) and aromatic ring

  • Nuclear magnetic resonance (NMR): Distinctive signals for aromatic protons, ether-adjacent methylene groups, and the alkyl chain

  • Mass spectrometry: Fragmentation patterns typical of alkyl aryl ethers, including cleavage at the ether bond

Comparative Analysis with Related Compounds

Comparison with Other Alkyl Phenyl Ethers

When compared to shorter chain alkyl phenyl ethers, dodecyl phenyl ether demonstrates:

  • Increased hydrophobicity and lipophilicity

  • Lower water solubility

  • Enhanced surface activity at lower concentrations

  • Higher melting and boiling points

These differences primarily result from the longer alkyl chain, which increases van der Waals interactions and hydrophobic effects.

Structural Isomers and Their Properties

Various structural isomers of dodecyl phenyl ether exhibit distinct properties:

  • Position isomers (ortho, meta, para substitution of the alkoxy group on the benzene ring)

  • Chain branching variations in the dodecyl portion

  • Multiple substitution patterns on the aromatic ring

Research indicates that branched structures demonstrate superior wetting and penetrating properties compared to their linear counterparts, even when their molecular sizes are comparable .

Current Research Directions

Environmental Persistence and Biodegradation

Current research focuses on understanding the environmental fate and biodegradation pathways of dodecyl phenyl ether and related compounds. As with many surfactants containing aromatic portions, concerns exist regarding their environmental persistence and potential bioaccumulation.

Advanced Applications in Material Science

Emerging research explores the use of dodecyl phenyl ether derivatives in:

  • Advanced material modifications

  • Nanomaterial functionalization

  • Composite materials with specialized surface properties

  • Controlled release systems for pharmaceuticals and agrochemicals

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